Propene-2-13C
Overview
Description
Propene-2-13C is a variant of propene where the second carbon atom is the isotope Carbon-13 . It is typically packaged in a 25 mL Sure/Pac™ cylinder with a brass 1/4" male NPT valve .
Synthesis Analysis
This compound has been used in the synthesis of propene-norbornene copolymers . The synthesis process involves 13C NMR spectroscopy and ab initio chemical shift computations . The process also includes the overall microstructure of the copolymer (propene-norbornene) and consists of Mechanism and Reactivity ratio of .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using 13C NMR spectroscopy . The 13C NMR spectrum of propene indicates 3 different chemical environments of the 3 carbon atoms of propene .Chemical Reactions Analysis
This compound has been used in the study of propene transformation on silver-modified ZSM-5 zeolite in the presence of molecular oxygen . The transformation process involves the formation of silver-allyl intermediate species .Physical and Chemical Properties Analysis
This compound is a gas with a molecular weight of 43.07 . It is packaged under a nominal gas pressure of 32 psig at 21ºC, which is slightly above atmospheric pressure .Scientific Research Applications
1. Catalyst Regioselectivity in Polymerization
The propene/ethene-[1-13C] copolymerization method has been effectively used to measure the regioselectivity in propene polymerization. For instance, Busico, Cipullo, et al. (2003) applied this method to the MgCl2/TiCl4 catalyst system, providing insights into the nature of regiomistakes in polypropylene production and the distribution of these mistakes due to the multisite catalyst nature (Busico et al., 2003). Similarly, the propene/ethene-[1-13C] copolymerization approach was extended to evaluate catalyst dormancy due to regiochemical monomer inversion in a study by Busico, Cipullo, and Ronca (2002) (Busico, Cipullo & Ronca, 2002).
2. Surface Species Formation in Catalysis
The use of Propene-2-13C in studying surface species formation during hydrocarbon reactions is significant. Ivanova, Kolyagin, et al. (2009) utilized this compound in investigating propane conversion over Zn/MFI catalyst, helping to identify the formation of zinc propyl species and the activation of propane via dissociative adsorption (Ivanova et al., 2009).
3. Propene Polymerization and NMR Spectroscopy
The application of this compound in mass spectrometry and NMR spectroscopy to understand polymerization processes is another vital area. Harrison and Dymerski (1977) explored skeletal and hydrogen rearrangements in the electron impact mass spectrum of propene using Propene-2-[13C], offering valuable information on fragmentation processes (Harrison & Dymerski, 1977).
4. Investigation of Catalytic Processes
In catalysis, especially in Ziegler-Natta polymerization, this compound plays a crucial role. For example, Busico, Cipullo, et al. (1997) used 13C NMR spectroscopy, including this compound, to investigate the stereochemistry of Ziegler−Natta and related transition metal-catalyzed propene polymerizations, enhancing the understanding of complex polymer systems (Busico et al., 1997).
5. Zeolite-Catalyzed Reactions
In studies involving zeolite-catalyzed reactions, this compound serves as a critical tool. Clague, Maxwell, et al. (1978) conducted a 13C NMR study of propene, including its adsorbed state on alkali metal-exchanged zeolites, providing insights into chemical shifts and relaxation times influenced by adsorption (Clague et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(213C)prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575911 | |
Record name | (2-~13~C)Prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37020-81-8 | |
Record name | (2-~13~C)Prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37020-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.